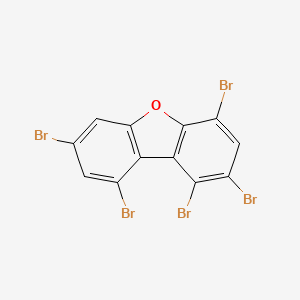

1,2,4,7,9-Pentabromo-dibenzofuran

CAS No.: 68795-14-2

Cat. No.: VC17302229

Molecular Formula: C12H3Br5O

Molecular Weight: 562.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68795-14-2 |

|---|---|

| Molecular Formula | C12H3Br5O |

| Molecular Weight | 562.7 g/mol |

| IUPAC Name | 1,2,4,7,9-pentabromodibenzofuran |

| Standard InChI | InChI=1S/C12H3Br5O/c13-4-1-5(14)9-8(2-4)18-12-7(16)3-6(15)11(17)10(9)12/h1-3H |

| Standard InChI Key | KYCXSUKOCJIDGC-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1OC3=C2C(=C(C=C3Br)Br)Br)Br)Br |

Introduction

Structural and Physicochemical Properties

Dibenzofuran consists of two benzene rings fused via an oxygen atom, with positions numbered systematically across the bicyclic structure. In 1,2,4,7,9-pentabromo-dibenzofuran, bromine atoms occupy positions 1, 2, and 4 on the first benzene ring and positions 7 and 9 on the second ring. This arrangement creates a distinct electronic and steric profile compared to other PBDF isomers.

Molecular Characteristics

-

Molecular formula:

-

Molecular weight: 562.67 g/mol (calculated based on analogous PBDFs ).

-

logP (octanol-water partition coefficient): Estimated at 7.3–7.5, indicating high lipophilicity.

-

Water solubility: Predicted log₁₀WS ≈ -14.6, suggesting minimal aqueous solubility.

The compound’s hydrophobicity and persistence are expected to align with trends observed in pentabromo-dibenzofuran isomers, where increased bromination correlates with reduced environmental mobility and bioaccumulation potential .

Synthesis and Reactivity

PBDFs are typically synthesized via bromination of dibenzofuran under controlled conditions. For 1,2,4,7,9-pentabromo-dibenzofuran, the reaction likely involves electrophilic aromatic substitution using bromine () or -generating reagents (e.g., ) in the presence of a Lewis acid catalyst. The regioselectivity of bromine substitution depends on the electronic directing effects of existing substituents and reaction temperature.

Key Reaction Pathways

-

Oxidation: PBDFs resist oxidative degradation due to aromatic stability but may form hydroxylated derivatives under extreme conditions.

-

Reductive debromination: Catalyzed by zero-valent metals (e.g., Fe), this process removes bromine atoms sequentially, yielding less-brominated congeners .

-

Photolysis: Ultraviolet irradiation induces bond cleavage, potentially generating lower brominated dibenzofurans or dioxin-like byproducts .

Biological Activity and Toxicological Profile

Like other PBDFs, 1,2,4,7,9-pentabromo-dibenzofuran is hypothesized to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism.

Mechanism of Action

-

AhR activation: Binding to AhR triggers translocation to the nucleus, where it dimerizes with ARNT and induces cytochrome P450 (CYP1A1, CYP1B1) expression .

-

Enzyme induction: Elevated CYP activity may lead to reactive oxygen species (ROS) generation, contributing to oxidative stress and cellular damage .

Comparative Toxicity

Toxicological data from analogous PBDFs suggest the following potential effects:

For 1,2,4,7,9-PBDF, similar endocrine-disrupting and hepatotoxic effects are plausible, though its distinct bromination pattern may alter binding affinity to AhR and metabolic pathways.

Environmental Fate and Persistence

The environmental behavior of PBDFs is influenced by their physicochemical properties:

Partitioning Coefficients

-

Air-water partition coefficient (): ~10⁻⁵, indicating low volatility.

-

Soil organic carbon-water coefficient (): ~10⁶, favoring adsorption to organic matter .

Degradation Pathways

-

Biodegradation: Limited microbial degradation due to high halogenation; anaerobic conditions may promote reductive debromination .

-

Photodegradation: Half-life in sunlight-exposed water estimated at 150–200 days.

Regulatory and Analytical Considerations

No specific regulations target 1,2,4,7,9-pentabromo-dibenzofuran, but it may fall under broader policies for PBDFs (e.g., Stockholm Convention on Persistent Organic Pollutants). Analytical detection typically employs gas chromatography-mass spectrometry (GC-MS) with electron capture detection, achieving limits of detection ~0.1 pg/mL .

Research Gaps and Future Directions

Current limitations in understanding 1,2,4,7,9-PBDF highlight the need for:

-

Synthetic standards: To enable precise toxicity testing and environmental monitoring.

-

Isomer-specific studies: Clarifying how bromine positioning affects AhR binding and metabolic outcomes.

-

Ecotoxicological models: Assessing long-term impacts on keystone species and food webs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume